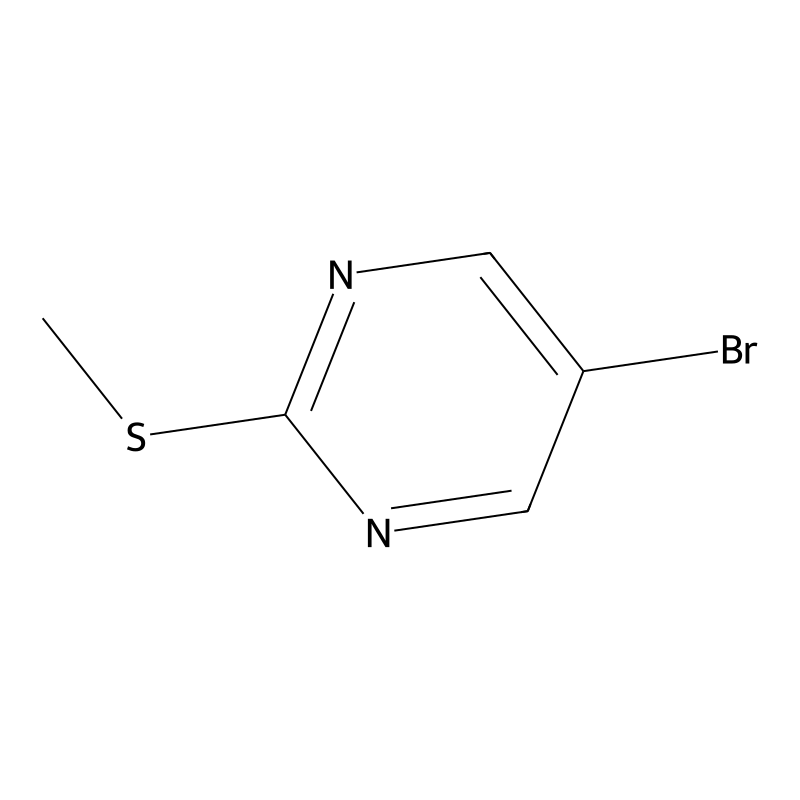

5-Bromo-2-(methylthio)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-(methylthio)pyrimidine is a heterocyclic intermediate featuring two distinct reactive sites on the pyrimidine core. The C5-bromo group is primarily utilized for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling C-C bond formation. Concurrently, the 2-(methylthio) group offers an orthogonal synthetic handle; it can be oxidized to a highly reactive methylsulfonyl leaving group, facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for controlled, stepwise molecular elaboration, a key consideration in medicinal chemistry and complex molecule synthesis.

Research Fit

Substituting this compound with seemingly close analogs introduces significant process and strategic challenges. Replacing the C5-bromo group with a C5-chloro analog results in lower reactivity in palladium-catalyzed cross-couplings, often requiring harsher conditions or more complex catalyst systems to achieve comparable yields. Conversely, using a C5-iodo analog, while more reactive, can decrease precursor stability and introduce undesired side reactions. Swapping the 2-(methylthio) group for a 2-chloro group (i.e., using 5-bromo-2-chloropyrimidine) fundamentally alters the synthetic strategy by removing the option for a mild, selective oxidation-to-SNAr pathway, forcing reliance on potentially less selective, dual-halogen coupling protocols. These substitutions are not direct drop-in replacements and necessitate costly re-optimization of established synthetic routes.

Substitution Risk

Precursor Suitability: Balanced Reactivity for Predictable Cross-Coupling

The C-Br bond at the 5-position provides a balance of reactivity and stability for cross-coupling reactions, which is a critical parameter for procurement decisions. In palladium-catalyzed couplings, halogen reactivity generally follows the order I > Br > Cl. While iodo-analogs can be highly reactive, they often have lower stability. Chloro-analogs are more stable but can be sluggish, requiring higher catalyst loadings or more forcing conditions, which increases costs and can lead to side products. The C-Br bond offers a reliable compromise, enabling efficient coupling under standard conditions, as demonstrated in the synthesis of various biaryl pyrimidines.

| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |

| Target Compound Data | Moderate to high reactivity, stable precursor |

| Comparator Or Baseline | 5-Iodo-2-(methylthio)pyrimidine (Higher reactivity, lower stability) and 5-Chloro-2-(methylthio)pyrimidine (Lower reactivity, higher stability) |

| Quantified Difference | Not available in a direct head-to-head study. Based on established halogen reactivity trends (I > Br > Cl). |

| Conditions | General Suzuki-Miyaura, Stille, or Sonogashira cross-coupling conditions. |

This compound provides a reliable reactivity profile for process development, avoiding the potential instability of iodo-analogs and the often-sluggish reactions of chloro-analogs.

Processability: Enables Orthogonal Synthesis via Oxidation to a Sulfonyl Leaving Group

The 2-(methylthio) group serves as a masked leaving group, enabling a powerful, two-step diversification strategy unavailable with analogs like 5-bromo-2-chloropyrimidine. The thioether is stable to many cross-coupling conditions but can be cleanly oxidized to the corresponding 2-(methylsulfonyl)pyrimidine. This sulfone is a highly effective leaving group for SNAr with nucleophiles. One study demonstrated that 2-sulfonylpyrimidines are far more reactive towards cysteine thiols than their 2-chloro or 2-methylthio precursors, with the latter being completely unreactive under assay conditions. This provides a robust and selective method for sequential functionalization.

| Evidence Dimension | Reactivity towards Thiol Nucleophiles (SNAr) |

| Target Compound Data | Becomes highly reactive after oxidation to the sulfone. |

| Comparator Or Baseline | 2-chloro and 2-methylthio pyrimidines were reported as 'far less reactive to completely unreactive' under the same conditions. |

| Quantified Difference | Qualitatively high reactivity for the oxidized product vs. 'completely unreactive' for the unoxidized thioether. |

| Conditions | SNAr with thiol nucleophiles at pH 6.5-7.0. |

This feature allows a buyer to execute a planned, sequential synthesis pathway—cross-coupling first, then oxidation/substitution—which is more controlled than managing the differential reactivity of two different halogens.

Handling & Purity: Solid Form with Defined Melting Point for Consistent Dosing

For process and scale-up chemistry, the physical form of a starting material is a key procurement variable. 5-Bromo-2-(methylthio)pyrimidine is a solid with a defined melting point of 63-68 °C. This property facilitates straightforward handling, weighing, and addition to reaction vessels compared to low-melting solids or oils, which can be difficult to dose accurately and may require specialized handling procedures. A consistent, solid form ensures better reproducibility in reaction setup and is often preferred for automated chemical synthesis platforms and large-scale manufacturing workflows.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 63-68 °C |

| Comparator Or Baseline | N/A (General preference for solids over oils in process chemistry) |

| Quantified Difference | N/A |

| Conditions | Standard temperature and pressure. |

Its solid form and defined melting range simplify material handling and ensure accurate, reproducible dosing in both lab-scale and pilot-plant settings, reducing process variability.

Core Scaffold for Sequential Library Synthesis in Medicinal Chemistry

This compound is the right choice for projects requiring the synthesis of diverse compound libraries with modifications at two distinct positions. Chemists can first perform a Suzuki or other cross-coupling at the C5-bromo position and then, in a subsequent step, oxidize the 2-methylthio group to the sulfone to enable a second diversification via nucleophilic substitution. This planned, orthogonal approach is more reliable than attempting to control the selectivity of di-halogenated pyrimidines.

Intermediate for Kinase Inhibitors and other Bioactive Molecules

As a precursor for complex heterocyclic compounds, this reagent is well-suited for synthetic campaigns targeting APIs. For example, the related 5-bromo-pyrimidine core is a key component in the dual endothelin receptor antagonist Macitentan, where the 5-bromo substituent is critical for the molecule's activity profile. The balanced reactivity of the C-Br bond makes it a dependable choice for key bond-forming steps in multi-step API synthesis.

Process Development Where Handling and Reproducibility are Critical

In scale-up and process chemistry environments, the solid nature and defined melting point (63-68 °C) of this compound make it a preferred choice over liquid or oily analogs. Its physical properties ensure consistent and accurate charging of reactors, minimizing batch-to-batch variability and simplifying material handling protocols, which is a key consideration for manufacturing.

Application Fit Matrix

References

- [6] Lasker, I. R., & Witulski, B. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(19), 3071-3074 (2001).

- [14] Bolli, M. H. et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861 (2012).

- [24] Gauthier, C. et al. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry (2023).

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Wikipedia

Explore Compound Types